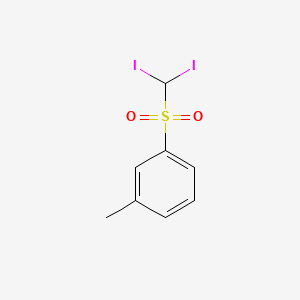

Diiodomethyl m-tolyl sulfone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diiodomethyl m-tolyl sulfone is an organosulfur compound with the molecular formula C8H8I2O2S It is characterized by the presence of two iodine atoms and a sulfone group attached to a tolyl (methylphenyl) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Diiodomethyl m-tolyl sulfone can be synthesized through the reaction of m-tolyl sulfone with iodine and a suitable oxidizing agent One common method involves the use of iodine monochloride (ICl) in the presence of a base such as sodium hydroxide (NaOH)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Diiodomethyl m-tolyl sulfone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The sulfone group can be reduced to a sulfide or oxidized to a sulfoxide, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Conversion to sulfoxides or sulfones with different oxidation states.

Reduction: Formation of sulfides or partially reduced intermediates.

Scientific Research Applications

Diiodomethyl m-tolyl sulfone has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.

Biology: Investigated for its potential antimicrobial properties due to the presence of iodine.

Medicine: Explored for use in radiolabeling and imaging studies, leveraging the heavy iodine atoms.

Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of diiodomethyl m-tolyl sulfone involves its ability to undergo substitution and coupling reactions, forming new bonds and functional groups. The iodine atoms play a crucial role in these reactions, acting as leaving groups or participating in halogen bonding interactions. The sulfone group provides stability and enhances the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

Diiodomethyl p-tolyl sulfone: Similar structure but with the iodine atoms attached to the para position of the tolyl ring.

Bromomethyl p-tolyl sulfone: Contains bromine instead of iodine, leading to different reactivity and applications.

Ethynyl p-tolyl sulfone: Features an ethynyl group, making it useful in different types of coupling reactions.

Uniqueness

Diiodomethyl m-tolyl sulfone is unique due to the specific positioning of the iodine atoms and the sulfone group, which confer distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.

Biological Activity

Diiodomethyl m-tolyl sulfone (DIMPTS) is a compound of increasing interest due to its biological activity, particularly as a biocide and preservative agent. This article explores its biological properties, toxicity, and applications based on diverse research findings.

This compound is primarily recognized for its fungicidal and bactericidal activities, making it a valuable component in various industrial applications such as paints, coatings, and adhesives. It is particularly effective against a range of microorganisms including fungi and bacteria that cause decay and spoilage in materials.

Antimicrobial Efficacy

DIMPTS exhibits significant antimicrobial properties. Research indicates that it is effective against various fungal species, making it suitable for use in antifungal formulations. For instance, studies have shown that DIMPTS can inhibit the growth of mold and mildew in coatings, contributing to material preservation in humid environments .

Table 1: Antimicrobial Activity of DIMPTS

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Aspergillus niger | 0.1% | |

| Penicillium chrysogenum | 0.05% | |

| Staphylococcus aureus | 0.2% |

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of DIMPTS. Acute toxicity studies reveal that DIMPTS has an LD50 greater than 5000 mg/kg for oral administration in rats, indicating low acute toxicity . However, dermal exposure has shown some irritant effects, necessitating caution in handling.

Table 2: Toxicity Data for DIMPTS

| Study Type | Result | Toxicity Category |

|---|---|---|

| Acute Oral | LD50 > 5000 mg/kg | IV |

| Acute Dermal | LD50 > 20000 mg/kg | IV |

| Inhalation | LC50 (male) = 1.15 mg/L | II |

| Primary Eye Irritation | Severe irritant | I |

Case Studies

A study conducted on the subchronic toxicity and genotoxicity of DIMPTS in rats and dogs highlighted potential effects on reproductive health at higher doses. While no significant developmental effects were observed at lower doses, maternal toxicity was noted at higher concentrations . This underscores the importance of adhering to recommended exposure limits to mitigate risks.

The mechanism by which DIMPTS exerts its antimicrobial effects is thought to involve disruption of microbial cell membranes and interference with metabolic processes. This action makes it particularly effective against biofilms, which are notoriously resistant to conventional antimicrobial agents .

Properties

CAS No. |

31350-46-6 |

|---|---|

Molecular Formula |

C8H8I2O2S |

Molecular Weight |

422.02 g/mol |

IUPAC Name |

1-(diiodomethylsulfonyl)-3-methylbenzene |

InChI |

InChI=1S/C8H8I2O2S/c1-6-3-2-4-7(5-6)13(11,12)8(9)10/h2-5,8H,1H3 |

InChI Key |

UJPHJBCTEMFRDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)C(I)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.